2-Chloro-4-[4-(methylthio)phenyl]pyrimidine
CAS No.:
Cat. No.: VC20343739
Molecular Formula: C11H9ClN2S
Molecular Weight: 236.72 g/mol
* For research use only. Not for human or veterinary use.
![2-Chloro-4-[4-(methylthio)phenyl]pyrimidine -](/images/structure/VC20343739.png)
Specification
Molecular Formula | C11H9ClN2S |
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Molecular Weight | 236.72 g/mol |
IUPAC Name | 2-chloro-4-(4-methylsulfanylphenyl)pyrimidine |
Standard InChI | InChI=1S/C11H9ClN2S/c1-15-9-4-2-8(3-5-9)10-6-7-13-11(12)14-10/h2-7H,1H3 |
Standard InChI Key | TUFWRLQPQXZICL-UHFFFAOYSA-N |
Canonical SMILES | CSC1=CC=C(C=C1)C2=NC(=NC=C2)Cl |
Introduction
Structural and Molecular Characteristics
The molecular formula of 2-chloro-4-[4-(methylthio)phenyl]pyrimidine is C₁₁H₉ClN₂S, with a molecular weight of 244.72 g/mol. The pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3) is substituted as follows:
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2-position: Chlorine atom, which introduces electronegativity and facilitates nucleophilic substitution reactions.
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4-position: 4-(Methylthio)phenyl group, a sulfur-containing substituent that enhances lipophilicity and influences electronic properties via the methylthio (-SMe) moiety.
The compound’s planar structure allows for π-π stacking interactions with biological targets, while the methylthio group contributes to metabolic stability compared to its oxygenated analogs .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 2-chloro-4-[4-(methylthio)phenyl]pyrimidine can be extrapolated from methodologies described in patent CN103554036B , which outlines a two-step process for preparing 2-chloro-4-substituted pyrimidines:
Table 1: Synthetic Pathway for 2-Chloro-4-Substituted Pyrimidines
Step | Reaction Type | Starting Material | Reagents/Conditions | Product |
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1 | Nucleophilic Substitution | 2-Methylthio-4-chloropyrimidine | NaOH (1:1 molar ratio), methanol, 0°C → RT | 2-Methylthio-4-substituted Intermediate |
2 | Chlorination | Intermediate from Step 1 | SO₂Cl₂ (10:1 molar ratio), CH₂Cl₂, 0°C → RT | 2-Chloro-4-substituted Pyrimidine |
For the target compound, the 4-substituent would involve introducing the 4-(methylthio)phenyl group via coupling or cross-coupling reactions. A plausible modification involves Suzuki-Miyaura coupling between a boronic acid derivative of 4-(methylthio)benzene and a halogenated pyrimidine precursor .
Optimization Challenges
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Regioselectivity: Ensuring substitution occurs exclusively at the 4-position requires careful control of reaction conditions.
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Chlorination Efficiency: Excess SO₂Cl₂ (10:1 molar ratio) is necessary to achieve complete conversion, but side reactions (e.g., over-chlorination) must be mitigated .
Physicochemical Properties
While direct data for 2-chloro-4-[4-(methylthio)phenyl]pyrimidine are scarce, properties can be inferred from structurally similar compounds like 2-chloro-4-methylpyrimidine :
Table 2: Estimated Physicochemical Properties
The methylthio group increases hydrophobicity compared to methoxy or hydroxy analogs, impacting bioavailability and membrane permeability .
Chemical Reactivity
Nucleophilic Substitution
The chlorine atom at the 2-position is susceptible to displacement by nucleophiles (e.g., amines, thiols), enabling the synthesis of diversely functionalized pyrimidines. For example:
This reactivity is critical in medicinal chemistry for introducing pharmacophoric groups .
Electrophilic Aromatic Substitution
The electron-rich pyrimidine ring undergoes electrophilic substitution at the 5-position, though steric hindrance from the 4-(methylthio)phenyl group may limit reactivity .
Biological Activities and Applications
Agricultural Uses
As a precursor to herbicides and fungicides, chlorinated pyrimidines interfere with nucleic acid synthesis in pests .
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